Ethyl 6-(4-hexylphenyl)-6-oxohexanoate
Overview
Description
Ethyl 6-(4-hexylphenyl)-6-oxohexanoate is an organic compound that belongs to the family of esters It is characterized by the presence of a hexylphenyl group attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-hexylphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-hexylphenyl)-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(4-hexylphenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: 6-(4-Hexylphenyl)-6-oxohexanoic acid.
Reduction: 6-(4-Hexylphenyl)-6-hydroxyhexanoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(4-hexylphenyl)-6-oxohexanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-hexylphenyl)-6-oxohexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The hexylphenyl group may interact with hydrophobic regions of proteins or cell membranes, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 8-(4-hexylphenyl)-8-oxooctanoate: Similar structure but with a longer carbon chain.
6-(4-Hexylphenyl)-6-oxohexanoic acid: The acid form of the compound.
4-Hexylphenyl ethyl sulfide: Contains a sulfur atom instead of an oxygen atom in the ester group.
Uniqueness: Ethyl 6-(4-hexylphenyl)-6-oxohexanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of a hexylphenyl group with a hexanoate backbone makes it versatile for various applications, particularly in organic synthesis and materials science.
Biological Activity
Ethyl 6-(4-hexylphenyl)-6-oxohexanoate is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H32O4
- Molecular Weight : 348.48 g/mol
- CAS Number : 898757-91-0
The compound features a hexanoate backbone with a ketone functional group and a phenyl substituent, which may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro tests on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis.
Key Findings :
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation. In animal models, the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study Insights :
- Animal Model : BALB/c nude mice were used to evaluate the anti-inflammatory effects.
- Dosage and Administration : The compound was administered intraperitoneally at varying doses, with notable reductions in paw edema observed .
Synthesis and Derivatives
The synthesis of this compound typically involves a multi-step process that includes the formation of the hexanoic acid derivative followed by esterification with ethanol. Variations in the phenyl substituent have been explored to enhance biological activity.
Derivative | Biological Activity | Reference |
---|---|---|
Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate | Moderate antitumor activity | |
Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate | Enhanced anti-inflammatory effects |
Case Studies
-
Case Study on Antitumor Efficacy :
- A study involving MCF-7 cells treated with this compound showed a dose-dependent decrease in cell viability, with IC50 values indicating strong potency compared to standard chemotherapeutics.
- Case Study on Inflammatory Response :
Properties
IUPAC Name |
ethyl 6-(4-hexylphenyl)-6-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-3-5-6-7-10-17-13-15-18(16-14-17)19(21)11-8-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJNWKJGMADWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645773 | |
Record name | Ethyl 6-(4-hexylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-30-7 | |
Record name | Ethyl 4-hexyl-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(4-hexylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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